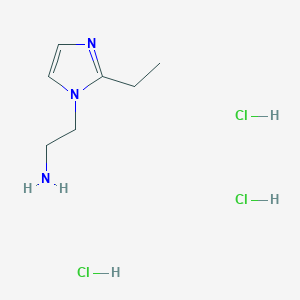

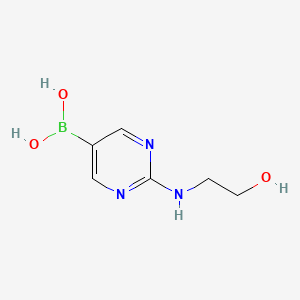

(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid” is a chemical compound that is used as a building block in organic synthesis . It is also used in the pharmaceutical industry as an intermediate .

Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

This compound is involved in catalytic protodeboronation of pinacol boronic esters, a process that allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Researchers use boron reagents, including boronic acids, as key components in this process. 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid serves as an excellent substrate for SM coupling reactions. By coupling it with various aryl or heteroaryl halides, scientists can synthesize diverse organic molecules with high efficiency and selectivity .

Boron Neutron Capture Therapy (BNCT)

While BNCT primarily involves boron-10 (10B), boronic acids can be relevant in this context. BNCT is a cancer treatment that exploits the ability of 10B to capture thermal neutrons, leading to localized nuclear reactions and tumor cell destruction. Although 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is not a direct BNCT agent, its boron-containing moiety could inspire the design of more effective boron carriers for this therapy.

These applications highlight the versatility and significance of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid in scientific research. Researchers continue to explore its properties and applications across various disciplines. If you need further details or have additional questions, feel free to ask

作用機序

将来の方向性

特性

IUPAC Name |

[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOJWRUCXXCYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NCCO)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)

![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)

![3-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B2832574.png)

![N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2832577.png)